molecular formula C25H27N5O4 B2363947 1-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 946213-16-7

1-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2363947
CAS No.: 946213-16-7
M. Wt: 461.522
InChI Key: SIMKZPJDAKAVFD-UHFFFAOYSA-N
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Description

1-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H27N5O4 and its molecular weight is 461.522. The purity is usually 95%.
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Properties

IUPAC Name

1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2,3-dimethylphenyl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c1-14-8-7-9-20(15(14)2)26-24(31)23-16(3)30(29-28-23)13-21-17(4)34-25(27-21)19-11-10-18(32-5)12-22(19)33-6/h7-12H,13H2,1-6H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMKZPJDAKAVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=C(C=C4)OC)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is C28H30N4O3C_{28}H_{30}N_{4}O_{3} with a molecular weight of approximately 466.57 g/mol. The structure includes a triazole ring, oxazole moiety, and multiple aromatic substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . In vitro tests demonstrated significant cytotoxicity against various cancer cell lines. For instance, a related compound exhibited an IC50 value of 0.3 μM against acute lymphoblastic leukemia (ALL) cells, indicating a potent effect compared to other tested agents .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Sensitivity Level
ALL (EU-3)0.3High
Neuroblastoma (NB-1643)0.5Moderate
Neuroblastoma (SHEP1)1.0Moderate
Neuroblastoma (LA1–55N)1.2Moderate

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by colony formation assays that showed reduced colony size and number in treated cells .

Antibacterial Activity

The antibacterial efficacy of the compound has also been explored. Preliminary investigations suggest that it exhibits activity against several bacterial strains. For example, hydrazone derivatives related to this class of compounds have demonstrated notable antibacterial properties .

Table 2: Antibacterial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 μg/mL
Escherichia coli< 15 μg/mL
Pseudomonas aeruginosa< 20 μg/mL

Other Pharmacological Activities

In addition to its anticancer and antibacterial effects, the compound may exhibit other pharmacological activities such as anti-inflammatory and analgesic effects. Research into related compounds has indicated that structural modifications can enhance these activities .

Case Studies

A case study involving a derivative of this compound reported successful results in reducing tumor size in xenograft models of cancer. The study highlighted the importance of structural features in enhancing biological activity and suggested further exploration into analogs for improved efficacy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.